2-Amino-6-chloroisonicotinonitrile
Overview
Description
2-Amino-6-chloroisonicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 . It is widely used in scientific research, including drug discovery and the synthesis of novel materials.
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered aromatic ring with a chlorine atom at the 6th position, a nitrile group at the 4th position, and an amino group at the 2nd position .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 153.57 . The compound is likely soluble in water and slightly soluble in alcohol .Scientific Research Applications
Palladium-Catalyzed Amination
The use of palladium(0) in the regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds, is a significant application. These compounds are produced after deprotection in situ, using aminoarenes that are N-acetyl-masked to limit cross-coupling overreaction (Delvare, Koza, & Morgentin, 2011).
Eco-friendly Synthesis of Derivatives
An eco-friendly synthesis method for 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives has been developed. This method involves the reaction of 3-acetylcoumarin, aromatic aldehydes, and malononitrile in a solvent-free condition using silica-supported perchloric acid (HClO4–SiO2) (Ghashang, Aswin, & Mansoor, 2014).
Nucleic Acid Related Compounds
The nonaqueous diazotization-dediazoniation of aminopurine nucleoside derivatives, including 9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-2-amino-6-chloropurine, has been explored. This process optimizes yields of the 2,6-dichloropurine derivative using SbCl(3) and leads to the development of efficient conversions of adenosine and related adenine nucleosides (Francom, Janeba, Shibuya, & Robins, 2002).
Spectroscopic Studies and Molecular Docking
The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been studied using various spectroscopic techniques. This research includes the theoretical calculation of geometrical parameters and vibrational wavenumbers, along with molecular docking studies suggesting its potential as an anticancer agent (Eşme, 2021).
Green Synthesis and Metal Ion Complexation
A green synthesis method using SrFe12O19 magnetic nanoparticles as a catalyst for producing 2-amino-4,6-diphenylnicotinonitriles has been developed. This process is also applied for the complexation of these compounds with metal ions, such as Hg2+, indicating their potential use in various applications (Kheilkordi, Ziarani, Bahar, & Badiei, 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-Amino-6-chloroisonicotinonitrile is currently unknown due to the lack of specific research on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
2-amino-6-chloropyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIXEMVONDUEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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